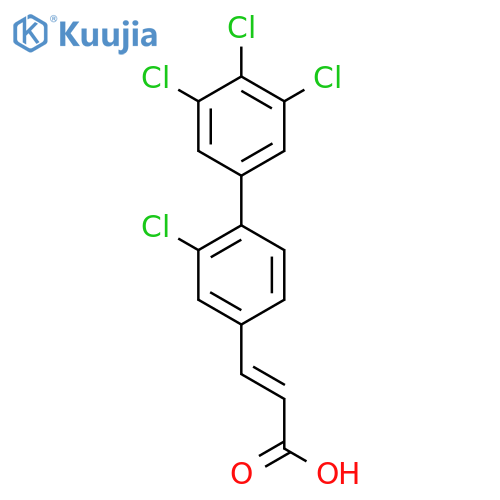

Cas no 1361924-40-4 (2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid)

2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid 化学的及び物理的性質

名前と識別子

-

- 2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid

-

- インチ: 1S/C15H8Cl4O2/c16-11-5-8(2-4-14(20)21)1-3-10(11)9-6-12(17)15(19)13(18)7-9/h1-7H,(H,20,21)/b4-2+

- InChIKey: MRJQYIJMFRBZPP-DUXPYHPUSA-N

- ほほえんだ: ClC1C=C(/C=C/C(=O)O)C=CC=1C1C=C(C(=C(C=1)Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 389

- 疎水性パラメータ計算基準値(XlogP): 6

- トポロジー分子極性表面積: 37.3

2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011008186-250mg |

2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid |

1361924-40-4 | 97% | 250mg |

484.80 USD | 2021-07-05 | |

| Alichem | A011008186-500mg |

2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid |

1361924-40-4 | 97% | 500mg |

815.00 USD | 2021-07-05 | |

| Alichem | A011008186-1g |

2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid |

1361924-40-4 | 97% | 1g |

1,445.30 USD | 2021-07-05 |

2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid 関連文献

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acidに関する追加情報

2,3',4',5'-Tetrachlorobiphenyl-4-acrylic Acid: A Comprehensive Overview

2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid (CAS No. 1361924-40-4) is a highly specialized organic compound with a unique structure that combines a biphenyl system and an acrylic acid moiety. This compound has garnered significant attention in recent years due to its potential applications in various fields, including materials science, pharmaceuticals, and advanced chemical synthesis. The biphenyl core of the molecule, substituted with four chlorine atoms at specific positions, contributes to its distinct electronic and physical properties. The acrylic acid group further enhances its reactivity and functional versatility.

The synthesis of 2,3',4',5'-tetrachlorobiphenyl-4-acrylic acid involves a multi-step process that typically begins with the preparation of the biphenyl derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the purity of the final product. Researchers have also explored the use of microwave-assisted reactions to accelerate the synthesis process, which has shown promising results in terms of yield and selectivity.

One of the most notable applications of this compound is in the development of advanced materials with tailored properties. For instance, 2,3',4',5'-tetrachlorobiphenyl-4-acrylic acid has been used as a building block for constructing self-healing polymers. These materials exhibit remarkable mechanical strength and the ability to recover their original properties after damage, making them ideal for use in aerospace, automotive industries, and biomedical devices. Recent studies have demonstrated that incorporating this compound into polymer matrices significantly enhances their thermal stability and mechanical resilience.

In the pharmaceutical sector, 2,3',4',5'-tetrachlorobiphenyl-4-acrylic acid has shown potential as a precursor for drug delivery systems. Its ability to form stable complexes with various bioactive molecules makes it a valuable component in designing targeted drug delivery platforms. Moreover, its biocompatibility has been validated in preclinical studies, paving the way for its use in therapeutic applications.

The electronic properties of 2,3',4',5'-tetrachlorobiphenyl-4-acrylic acid also make it an attractive candidate for optoelectronic devices. Researchers have investigated its role in organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to facilitate efficient charge transport and emission characteristics has been highlighted in several recent publications. For example, a study published in *Advanced Materials* demonstrated that incorporating this compound into OLED structures significantly improved device efficiency and longevity.

From an environmental standpoint, understanding the degradation pathways of 2,3',4',5'-tetrachlorobiphenyl-4-acrylic acid is crucial for assessing its ecological impact. Recent research has focused on biodegradation mechanisms under various environmental conditions. Findings indicate that while the compound is relatively stable under standard conditions, specific microbial strains can metabolize it into less harmful byproducts. This knowledge is essential for developing sustainable waste management strategies for industries utilizing this compound.

In conclusion, 2,3',4',5'-tetrachlorobiphenyl-4-acrylic acid (CAS No. 1361924-40-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemical research and industrial processes. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing technological innovations.

1361924-40-4 (2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid) 関連製品

- 1252839-18-1(N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide)

- 1613190-16-1((2Z)-7-(diethylamino)methyl-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one)

- 1804253-44-8(3-Formyl-5-(3-oxopropyl)mandelic acid)

- 1806891-90-6(4-Chloro-2-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine)

- 534-59-8(Butylmalonic acid)

- 92847-88-6(cyclopropyl(3,4-dimethoxyphenyl)methanone)

- 941885-59-2(ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)

- 19688-18-7(5-Bromo-2-chloro-4-phenylthiazole)

- 1805555-68-3(4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)

- 17202-90-3(Spiro[2.5]octan-1-amine)